(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride (3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2866253-91-8
VCID: VC18040540
InChI: InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m0../s1
SMILES:
Molecular Formula: C9H22Cl2N2
Molecular Weight: 229.19 g/mol

(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride

CAS No.: 2866253-91-8

Cat. No.: VC18040540

Molecular Formula: C9H22Cl2N2

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride - 2866253-91-8

Specification

CAS No. 2866253-91-8
Molecular Formula C9H22Cl2N2
Molecular Weight 229.19 g/mol
IUPAC Name (3S)-1-pentan-3-ylpyrrolidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m0../s1
Standard InChI Key VYGFVIPKKIXBKD-JZGIKJSDSA-N
Isomeric SMILES CCC(CC)N1CC[C@@H](C1)N.Cl.Cl
Canonical SMILES CCC(CC)N1CCC(C1)N.Cl.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(3S)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride consists of a pyrrolidine ring substituted at the 1-position with a pentan-3-yl group and at the 3-position with an amine functional group. The dihydrochloride salt enhances its solubility and stability for research applications. The stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, as seen in related compounds where stereospecificity governs receptor binding .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₂₁N₂·2HCl
Molecular Weight237.19 g/mol (free base: 169.28 g/mol)
Chiral CentersC3 (S-configuration)
Salt FormDihydrochloride
SolubilityLikely soluble in polar solvents

The dihydrochloride salt formation is typical for amine-containing pharmaceuticals to improve bioavailability, as observed in analogous pyrrolidine derivatives .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for this compound are published, its preparation likely follows established methods for similar pyrrolidine derivatives. A plausible route involves:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives to construct the pyrrolidine backbone.

  • Alkylation: Introduction of the pentan-3-yl group via nucleophilic substitution or Grignard reactions, as demonstrated in the synthesis of (2R,3R)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentanamine .

  • Resolution: Chiral separation techniques to isolate the (S)-enantiomer, critical for biological activity .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Process Optimization

Patents on related compounds highlight strategies for improving yield and purity, such as:

  • Polymorph Control: Crystalline polymorphs of hydrochloride salts are stabilized through controlled recrystallization .

  • Stereoselective Synthesis: Grignard reactions with ethylmagnesium bromide achieve >99% enantiomeric excess in analogous systems .

Pharmacological Profile

Receptor Interactions

Pyrrolidin-3-amine derivatives exhibit affinity for central nervous system (CNS) targets. For example, pyrrolidin-3-yl-N-methylbenzamides demonstrate potent histamine H₃ receptor antagonism (Ki < 10 nM) . The pentan-3-yl substituent in (3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride may modulate lipophilicity, enhancing blood-brain barrier penetration compared to pyrimidine-substituted analogs .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Structural Analogs

CompoundTarget ReceptorKey Feature
(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine HClUndisclosedPyrimidine substituent
Tapentadol HCl μ-Opioid receptorPhenolic hydroxyl group
Pyrrolidin-3-yl-N-methylbenzamide H₃ receptorBenzamide moiety
This CompoundH₃ receptor (inferred)Pentan-3-yl substituent

The pentan-3-yl group may confer enhanced metabolic stability compared to smaller alkyl chains, as longer aliphatic chains resist oxidative degradation .

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